molecular formula C10H14N2O B7896094 1-Cyclopropanecarbonylpiperidine-3-carbonitrile

1-Cyclopropanecarbonylpiperidine-3-carbonitrile

Cat. No.: B7896094
M. Wt: 178.23 g/mol
InChI Key: DEOWYAKKCQTSGG-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonylpiperidine-3-carbonitrile is a chemical compound that features a cyclopropane ring attached to a piperidine ring, with a carbonitrile group at the third position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile typically involves the reaction of cyclopropanecarbonyl chloride with piperidine-3-carbonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Cyclopropanecarbonylpiperidine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonylpiperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 1-Cyclopropanecarbonylpiperidine-3-carboxamide
  • 1-Cyclopropanecarbonylpiperidine-3-carboxylate
  • 1-Cyclopropanecarbonylpiperidine-3-carboxaldehyde

Comparison: 1-Cyclopropanecarbonylpiperidine-3-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbonitrile group can participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of the cyclopropane ring adds conformational rigidity, which can influence the compound’s interaction with biological targets.

Properties

IUPAC Name

1-(cyclopropanecarbonyl)piperidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-8-2-1-5-12(7-8)10(13)9-3-4-9/h8-9H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOWYAKKCQTSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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